2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethoxy group and an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile typically involves the reaction of 2-aminophenol with difluoromethyl ether and subsequent cyclization to form the benzoxazole ring. The acetonitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent in vitro.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the difluoromethoxy and acetonitrile groups.
2-(Chloromethoxy)benzo[d]oxazole: A similar compound with a chloromethoxy group instead of a difluoromethoxy group.
2-(Methoxymethoxy)benzo[d]oxazole: Another analog with a methoxymethoxy group.
Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-4-acetonitrile is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and stability compared to other similar compounds. The acetonitrile group also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H6F2N2O2 |
---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]acetonitrile |
InChI |
InChI=1S/C10H6F2N2O2/c11-9(12)16-10-14-8-6(4-5-13)2-1-3-7(8)15-10/h1-3,9H,4H2 |
InChI Key |
BCCVKDUKJRFGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.